Pentanoic acid methyl-(2-methylamino-ethyl)-amide

Beschreibung

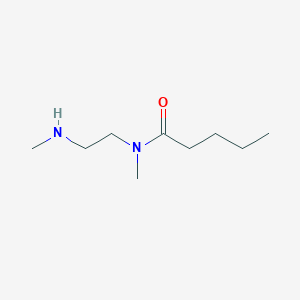

Pentanoic acid methyl-(2-methylamino-ethyl)-amide is a synthetic amide derivative of pentanoic acid (valeric acid). Its structure consists of a pentanoic acid backbone where the carboxylic acid group is replaced by an amide linkage connecting a methyl group and a 2-methylaminoethyl moiety.

Amide derivatives of pentanoic acid are frequently explored in medicinal chemistry due to their metabolic stability, bioavailability, and ability to interact with biological targets such as ion channels or enzymes .

Eigenschaften

IUPAC Name |

N-methyl-N-[2-(methylamino)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-4-5-6-9(12)11(3)8-7-10-2/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGHLSZLUJKZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630435 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-04-1 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid methyl-(2-methylamino-ethyl)-amide can be achieved through several synthetic routes. One common method involves the reaction of pentanoic acid with methyl-(2-methylamino-ethyl)-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired level of purity for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid methyl-(2-methylamino-ethyl)-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Pentanoic acid methyl-(2-methylamino-ethyl)-amide, also known as N-methyl-N-[2-(methylamino)ethyl]pentanamide, is an organic compound classified as an amide with the molecular formula and a molecular weight of approximately 172.27 g/mol. It features a pentanoic acid backbone with a methyl group and a 2-methylaminoethyl substituent, which contributes to its chemical properties and potential biological activities.

Potential Applications

This compound has potential applications in various fields. Due to the presence of functional groups like amide and amine, this compound could hold potential for research in diverse areas.

Pharmaceutical Research

This compound may serve as a building block in the synthesis of various pharmaceutical compounds. Because of its structural features, researchers can explore its use in drug development, potentially leading to new therapeutic agents.

Chemical Synthesis

The synthesis of this compound generally involves the reaction of pentanoic acid with a suitable amine under controlled conditions. Common methods could include:

- Amide coupling reactions.

- Reductive amination.

These methods allow for the efficient production of the compound while maintaining high purity levels.

Materials Science

The unique structure of this compound, combining both an amide and an amino group within a relatively larger carbon framework, may confer distinct reactivity patterns. This could be exploited in the design of novel materials with tailored properties.

Wirkmechanismus

The mechanism of action of pentanoic acid methyl-(2-methylamino-ethyl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Calcium Channel Antagonists

Example Compound: (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride .

- Structural Similarities: Both compounds feature a pentanoic acid backbone with methylamino and amide substituents.

- Key Differences : The compared compound includes a bulky bis(4-fluorophenyl)butyl group, enhancing lipophilicity and receptor binding.

- Pharmacological Activity : The fluorophenyl-substituted derivative acts as a calcium channel antagonist with efficacy in pain models, whereas the target compound’s activity is underexplored but may share mechanistic pathways due to structural overlap.

Anti-Cancer Agents

Example Compound: (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-methylpentanoic acid .

- Structural Features : Incorporates a thiazol ring and benzylidene group, enabling interactions with cancer cell targets.

Drug Delivery Systems

Example Compound: Dendrimer with 5-(2-formyl-3,5-dimethoxyphenoxy)pentanoic acid (backbone amide linker) .

- Application : The amide linker facilitates peptide tagging and controlled release. The target compound’s amide group could similarly serve as a biodegradable linker in drug conjugates.

Physicochemical Properties

- Boiling Point: Pentanoic acid (parent compound) has a higher boiling point (186°C) than alcohols or aldehydes due to strong hydrogen bonding . The amide derivative likely exhibits even higher boiling points due to additional H-bond donors/acceptors.

- Volatility: Pentanoic acid contributes to rancid or cheesy odors in volatiles , but its amide derivatives are less volatile, making them preferable in non-scented pharmaceuticals.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Pentanoic Acid | Pentanoic Acid Methyl-(2-Methylamino-Ethyl)-Amide | JWH-018 Pentanoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 102.13 | ~174.23 (estimated) | 330.41 |

| Boiling Point (°C) | 186 | >200 (predicted) | N/A |

| Metabolic Pathway | N/A | Potential hydrolysis to pentanoic acid | Hydrolysis of parent SC |

| Bioactivity | Flavor compound | Underexplored | Biomarker |

Biologische Aktivität

Pentanoic acid methyl-(2-methylamino-ethyl)-amide, also known as N-methyl-N-[2-(methylamino)ethyl]pentanamide, is an organic compound classified as an amide. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry, enzymatic studies, and material science. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pentanoic acid moiety linked to a methyl-(2-methylamino-ethyl) group via an amide bond. This unique structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions. These interactions can lead to inhibition or activation of specific biochemical pathways. For instance:

- Enzyme Inhibition : The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies, particularly in pathways related to inflammation and pain management.

- Receptor Modulation : It may also interact with receptors involved in various physiological processes, although specific receptor targets require further elucidation.

Therapeutic Applications

Research has explored the therapeutic potential of this compound in several areas:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.

- Analgesic Properties : Its potential as an analgesic agent is also under investigation, with ongoing research aimed at understanding its efficacy and safety profile in pain management scenarios.

In Vitro Studies

Recent studies have focused on the biochemical selectivity and potency of this compound against various targets. For example:

- A study reported that similar compounds demonstrated significant selectivity for specific enzymes over others, indicating a potential for targeted therapeutic applications .

- The compound's interaction with the HSET protein was characterized, revealing competitive binding properties that suggest it could be developed into a therapeutic agent with reduced off-target effects .

Case Studies

- HSET Inhibition : In assays designed to evaluate the effectiveness of HSET inhibitors, this compound showed promising results with an IC₅₀ value indicating effective inhibition at micromolar concentrations. This suggests potential utility in cancer therapies targeting mitotic processes .

- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the compound's structure can significantly influence its biological activity. For instance, alterations to the side chains have resulted in varying degrees of potency against target enzymes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How can researchers mitigate safety risks during large-scale handling of reactive intermediates?

- Methodological Answer : Conduct HAZOP studies to identify risks (e.g., exothermicity during methylation). Use in-situ FTIR or Raman spectroscopy to monitor reactive intermediates in real time. Implement emergency quenching protocols (e.g., rapid cooling with dry ice/acetone baths) and adhere to OSHA/NIOSH guidelines for PPE and ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.